
4-Hydroxytryptamine Creatinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxytryptamine Creatinine, also known as Serotonin Creatinine, is a tryptamine derivative and acts as a neurotransmitter agonist . It plays a significant role in the regulation of mood, appetite, and sleep .
Synthesis Analysis
The synthesis of creatinine primarily occurs through a kidney–liver axis. Arginine and glycine are used by the enzyme glycine amidinotransferase (GATM), predominantly in the kidney, to synthesize the creatine precursor guanidinoacetate, which is exported into the circulation .
Molecular Structure Analysis
The molecular formula of this compound is C14H21N5O6S . The average mass is 387.41 Da .
Chemical Reactions Analysis
An electrochemical method for sensitive determination of creatinine has been reported based on its reaction with 2-nitrobenzaldehyde using a differential pulse voltammetry technique .
Scientific Research Applications
Foetal Impact in Pregnancy : 5-Hydroxytryptamine creatinine sulphate, when injected into mice during the second half of pregnancy, causes foetal death within an hour. This indicates a significant impact of 5-Hydroxytryptamine on pregnancy and foetal development (Robson & Sullivan, 1966).
Hemostatic Properties : 5-Hydroxytryptamine creatinine sulfate, found in serum and platelets, has complex biological functions, including potential roles in hemostasis and blood coagulation mechanisms (Stefanini & Magalini, 1956).
Biological Activity Loss : 5-Hydroxytryptamine creatinine sulphate can lose its biological activity when maintained at room temperature, affecting its efficacy in certain applications (Dalton, 1976).
Role in IBS : In patients with diarrhoea predominant irritable bowel syndrome (IBS), increased concentrations of 5-Hydroxytryptamine can be detected postprandially, suggesting a role in gastrointestinal motility and IBS symptoms (Bearcroft, Perrett, & Farthing, 1998).
Immunomodulatory Effects : 5-Hydroxytryptamine acts as an immunomodulator, influencing the release of inflammatory cytokines and regulating dendritic cells and monocytes, with implications for conditions like asthma (Kim et al., 2011).
Effects on Sodium Transport : 5-Hydroxytryptamine creatinine sulphate influences sodium transport across frog skin, indicating potential applications in studies of ion transport and permeability (Dalton, 1977).
Influence on Tumor Growth and Sensitivity to Chemotherapy : Creatinine, when forming complexes like 5-hydroxytryptamine creatinine-sulfate, can influence the growth of transplanted tumors and their sensitivity to chemotherapy (Pukhal'skaya & Platonova, 1971).
Metabolic Pathways in Liver : The metabolism of 5-hydroxytryptamine creatinine sulphate in rat liver highlights its involvement in complex metabolic pathways (Kveder & Iskrić, 1965).
Central Nervous System Effects in Chickens : Different salts of 5-hydroxytryptamine, including the creatinine sulphate, have varying effects on body temperature and behavior in chickens, demonstrating its potential impact on the central nervous system (Marley & Whelan, 1975).
Cardiovascular Effects : Intravenous infusions of 5-hydroxytryptamine creatinine sulphate in humans can cause a dilator response in forearm vessels, suggesting its potential use in cardiovascular studies (Lemessurier, Schwartz, & Whelan, 1959).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Hydroxytryptamine Creatinine Sulfate interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of norepinephrine, a neurotransmitter, in albino mice . This interaction demonstrates the compound’s role in biochemical reactions.
Cellular Effects
The effects of this compound Sulfate on cells are primarily related to its function as a neurotransmitter agonist . It influences cell function by modulating neurotransmitter activity, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound Sulfate involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. For instance, it inhibits the uptake of norepinephrine, demonstrating its ability to interact with and modulate the activity of enzymes .
Temporal Effects in Laboratory Settings
It is known that the compound can inhibit norepinephrine uptake, suggesting potential long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound Sulfate vary with different dosages. For instance, in albino mice, it has been shown to inhibit norepinephrine uptake and increase the ED50 value for the release of norepinephrine .
Metabolic Pathways
This compound Sulfate is involved in the metabolic pathways related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Given its role as a neurotransmitter agonist, it is likely to be transported and distributed in a manner similar to other neurotransmitters .
Subcellular Localization
Given its role as a neurotransmitter agonist, it is likely to be localized in areas associated with neurotransmitter activity .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-Hydroxytryptamine Creatinine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "L-Tryptophan", "Sodium hydroxide", "Hydrogen peroxide", "Creatinine", "Methanol", "Acetic acid", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: L-Tryptophan is reacted with sodium hydroxide and hydrogen peroxide to form 5-Hydroxytryptophan.", "Step 2: 5-Hydroxytryptophan is decarboxylated using heat to form 5-Hydroxytryptamine.", "Step 3: 5-Hydroxytryptamine is reacted with creatinine in methanol and acetic acid to form 4-Hydroxytryptamine Creatinine.", "Step 4: The reaction mixture is neutralized using sodium bicarbonate and the product is extracted using diethyl ether.", "Step 5: The diethyl ether extract is dried and concentrated to obtain the final product, 4-Hydroxytryptamine Creatinine." ] } | |
CAS No. |
55206-11-6 |
Molecular Formula |
C14H21N5O6S |
Molecular Weight |
387.41 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indol-4-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-3,6,12-13H,4-5,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI Key |
QDVAUZIQCAKHIU-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C(=C1)O)C(=CN2)CCN.OS(=O)(=O)O |
Canonical SMILES |
CN1CC(=O)NC1=N.C1=CC2=C(C(=C1)O)C(=CN2)CCN.OS(=O)(=O)O |
Synonyms |
3-(2-Aminoethyl)-1H-indol-4-ol 2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one Sulfate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



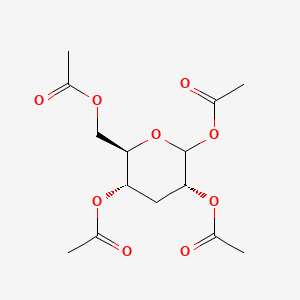

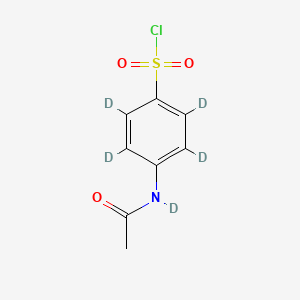
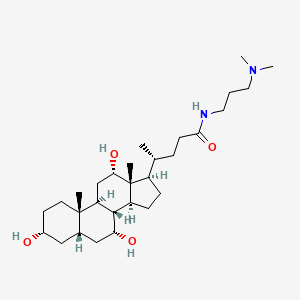

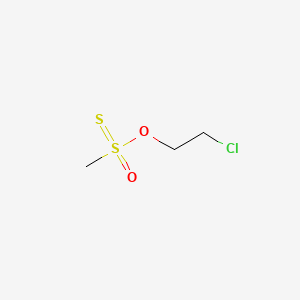
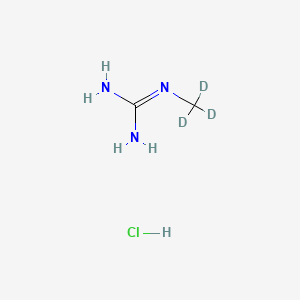
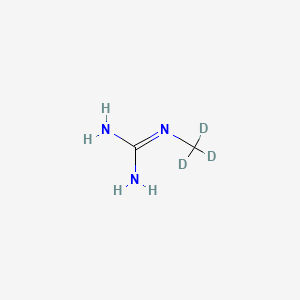
![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)


![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)

